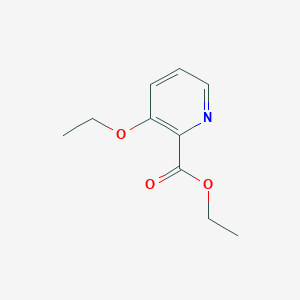

Ethyl 3-ethoxypicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

ethyl 3-ethoxypyridine-2-carboxylate |

InChI |

InChI=1S/C10H13NO3/c1-3-13-8-6-5-7-11-9(8)10(12)14-4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

QVSJKXSRXZRYEA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(N=CC=C1)C(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl 3-ethoxypicolinate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available information on Ethyl 3-ethoxypicolinate, a chemical compound of interest in synthetic chemistry. Due to the limited availability of in-depth experimental data in the public domain, this document focuses on its fundamental properties and presents a generalized workflow for the synthesis and analysis of such a compound.

Chemical Identity and Properties

This compound is a pyridine derivative with the CAS number 1215168-86-7.[1][2] Its core structure consists of a pyridine ring substituted with an ethoxy group at the 3-position and an ethyl ester at the 2-position.

Molecular Structure

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1215168-86-7 | [1] |

| Molecular Formula | C10H13NO3 | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

Synthesis and Characterization Workflow

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a general workflow for the preparation and characterization of such a heterocyclic compound is presented below. This process is illustrative and represents a standard approach in synthetic organic chemistry.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and handling of this compound are not available in the current scientific literature. Researchers planning to work with this compound would need to develop a synthetic route based on established methods for esterification and etherification of similar pyridine derivatives. Standard laboratory safety protocols should be followed, including the use of personal protective equipment and working in a well-ventilated fume hood.

Applications in Research and Drug Development

Currently, there is a lack of published information regarding the specific applications of this compound in drug development or as a tool compound in biological research. Its structural motifs, however, are present in various biologically active molecules, suggesting potential for its use as a building block in medicinal chemistry.

Signaling Pathways and Biological Activity

No studies detailing the interaction of this compound with biological signaling pathways or its pharmacological activity have been identified in the public domain.

Conclusion

This compound is a defined chemical entity with limited publicly available data beyond its basic identification. This guide provides the foundational information available and outlines a standard, hypothetical workflow for its synthesis and characterization. Further research is required to elucidate its chemical reactivity, biological activity, and potential applications for the scientific community.

References

Spectroscopic Profile of Ethyl 3-Ethoxypicolinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 3-ethoxypicolinate. Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are based on established principles of spectroscopy and analysis of structurally analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also provided. This guide serves as a valuable resource for the identification and characterization of this compound in a research and development setting.

Chemical Structure

Chemical Name: this compound Molecular Formula: C₁₀H₁₃NO₃ Molecular Weight: 195.22 g/mol CAS Number: 1215168-86-7[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Doublet | 1H | H-6 (Pyridine) |

| ~7.4 | Doublet of Doublets | 1H | H-4 (Pyridine) |

| ~7.1 | Doublet of Doublets | 1H | H-5 (Pyridine) |

| ~4.4 | Quartet | 2H | -OCH₂ CH₃ (Ester) |

| ~4.1 | Quartet | 2H | -OCH₂ CH₃ (Ether) |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ (Ester) |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ (Ether) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C =O (Ester) |

| ~155 | C -3 (Ether C on Pyridine) |

| ~148 | C -6 (Pyridine) |

| ~140 | C -2 (Ester C on Pyridine) |

| ~125 | C -4 (Pyridine) |

| ~120 | C -5 (Pyridine) |

| ~65 | -OCH₂ CH₃ (Ether) |

| ~61 | -OCH₂ CH₃ (Ester) |

| ~14.5 | -OCH₂CH₃ (Ether) |

| ~14.0 | -OCH₂CH₃ (Ester) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2850-3000 | Medium | Aliphatic C-H Stretch |

| ~1725 | Strong | C=O Stretch (Ester) |

| ~1580, 1470 | Medium-Strong | C=C and C=N Stretch (Pyridine Ring) |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~1100 | Strong | C-O Stretch (Ether) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Relative Intensity | Possible Fragment |

| 195 | Moderate | [M]⁺ (Molecular Ion) |

| 150 | High | [M - OCH₂CH₃]⁺ |

| 122 | High | [M - COOCH₂CH₃]⁺ |

| 94 | Moderate | [C₅H₄NO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two KBr or NaCl plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place in a liquid cell.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance or Attenuated Total Reflectance (ATR).

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample holder (or solvent) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer equipped with an EI source.

-

Ionization Energy: 70 eV.

-

Inlet System: Direct infusion or via Gas Chromatography (GC).

-

Mass Range: m/z 50-500.

-

Detector: Electron multiplier.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Solubility Profile of Ethyl 3-ethoxypicolinate: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the predicted solubility of Ethyl 3-ethoxypicolinate in common laboratory solvents. Due to a lack of specific experimental data in publicly available literature, this document outlines a predicted solubility profile based on the compound's chemical structure and the principle of "like dissolves like." Furthermore, it details standardized experimental protocols for researchers to determine the precise solubility of this compound in their own laboratory settings.

Predicted Solubility Profile

This compound is an organic molecule containing a pyridine ring, an ester functional group, and an ether linkage. These features confer a degree of polarity to the molecule. The presence of the ester and ether groups, with their lone pairs of electrons on the oxygen atoms, allows for hydrogen bonding with protic solvents. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor and can be protonated in acidic solutions, which would increase aqueous solubility. However, the molecule also possesses nonpolar hydrocarbon regions (two ethyl groups and the aromatic ring) that will influence its solubility in nonpolar solvents.

Based on its structure, this compound is expected to be a polar molecule. Esters with a low molecular weight are generally somewhat soluble in water and have good solubility in many organic solvents.[1] The solubility of esters in water is primarily determined by their ability to engage in hydrogen bonding.[2]

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents at standard temperature and pressure.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane | Sparingly Soluble | The polar functional groups (ester, ether, pyridine ring) will limit solubility in highly nonpolar aliphatic solvents. |

| Toluene | Soluble | The aromatic nature of toluene can interact favorably with the pyridine ring, and its moderate polarity will accommodate the polar groups better than hexane. | |

| Polar Aprotic | Dichloromethane (DCM) | Very Soluble | DCM is a good solvent for a wide range of organic compounds and should readily dissolve this compound. |

| Tetrahydrofuran (THF) | Very Soluble | The ether linkage in THF is compatible with the ethoxy group, and its polarity is suitable for dissolving the compound. | |

| Ethyl Acetate | Very Soluble | As an ester itself, ethyl acetate is an excellent solvent for other esters due to similar intermolecular forces.[1] | |

| Acetone | Very Soluble | The highly polar nature of the carbonyl group in acetone will strongly interact with the polar regions of the solute. | |

| Acetonitrile (ACN) | Soluble | ACN is a polar aprotic solvent that should be effective at dissolving the compound. | |

| Dimethylformamide (DMF) | Very Soluble | DMF is a highly polar aprotic solvent capable of dissolving a wide array of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a strong, polar aprotic solvent that is expected to fully dissolve this compound. | |

| Polar Protic | Water | Sparingly Soluble | While the polar groups can hydrogen bond with water, the overall hydrocarbon content is likely to limit aqueous solubility.[2] |

| Methanol | Very Soluble | The small, polar nature of methanol and its ability to act as a hydrogen bond donor will facilitate dissolution. | |

| Ethanol | Very Soluble | Similar to methanol, ethanol is a good solvent for polar organic molecules. | |

| Aqueous Solutions | 5% Hydrochloric Acid (HCl) | Soluble | The basic nitrogen atom on the pyridine ring will be protonated, forming a salt that is more soluble in aqueous solutions. |

| 5% Sodium Hydroxide (NaOH) | Sparingly Soluble | The compound is not expected to be significantly more soluble in basic solutions, although slow hydrolysis of the ester may occur over time. |

Experimental Protocols for Solubility Determination

To obtain quantitative and precise solubility data, the following experimental protocols are recommended. These methods are standard in organic chemistry for characterizing new compounds.

This procedure provides a rapid assessment of solubility in various solvents and helps to classify the compound.[3][4]

Materials:

-

This compound

-

A selection of test solvents (see table above)

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

-

Graduated pipette or dropper

Procedure:

-

Place approximately 20-30 mg of this compound into a small, dry test tube.

-

Add the selected solvent dropwise, starting with 0.25 mL.

-

After each addition, vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

-

Visually inspect the solution for any undissolved solid against a contrasting background.

-

Continue adding the solvent in 0.25 mL increments, with agitation, up to a total volume of 3 mL.

-

Record the compound as "very soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the sample. A common threshold is that a compound is considered "soluble" if more than 30 mg dissolves in 1 mL of solvent.

The following diagram illustrates the general workflow for classifying the solubility of an organic compound.

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[5] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials:

-

This compound

-

Chosen solvent(s) of interest

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., an incubator)

-

Syringe filters (e.g., 0.45 µm PTFE for organic solvents, or PVDF for aqueous solutions)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes for creating standard solutions

Procedure:

-

Add an excess amount of this compound to a vial (enough so that undissolved solid will remain).

-

Accurately pipette a known volume of the chosen solvent into the vial.

-

Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the measured concentration does not change between the later time points).

-

Once equilibrium is reached, allow the vials to stand undisturbed for several hours to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen detection method (e.g., HPLC-UV).

-

Determine the concentration of this compound in the diluted sample by comparing its analytical response to a calibration curve prepared from standard solutions of known concentrations.

-

Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

The following diagram illustrates the workflow for the quantitative shake-flask method.

References

A Technical Guide to the Thermal Stability and Degradation Profile of Ethyl 3-Ethoxypicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract: The thermal stability and degradation profile of an active pharmaceutical ingredient (API) or key intermediate are critical parameters that influence its storage, handling, formulation, and overall quality. This technical guide addresses the thermal properties of Ethyl 3-ethoxypicolinate. Due to a lack of publicly available experimental data on this specific molecule, this document provides a comprehensive, generalized framework for its thermal analysis. It outlines detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and presents a hypothetical degradation pathway. This guide serves as a blueprint for researchers to conduct a thorough thermal stability assessment of this compound or analogous compounds.

Introduction

This compound is a substituted pyridine derivative. While its specific applications are not widely documented in public literature, compounds of this class are of interest in medicinal chemistry and materials science. Understanding the thermal behavior of such molecules is paramount for ensuring their stability, purity, and safety during development and application. Thermal degradation can lead to loss of efficacy, the formation of potentially toxic impurities, and changes in physical properties.

This guide details the standard methodologies used to assess the thermal stability and degradation of a chemical compound, tailored to the analysis of this compound.

Data Presentation: A Template for Analysis

A thorough thermal analysis of this compound would yield quantitative data that can be summarized for comparative purposes. The following tables are presented as templates for organizing such experimental data upon its generation.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value (°C) | Atmosphere |

| Tonset (Onset of Decomposition) | Data to be determined | Nitrogen |

| Tpeak (Peak Decomposition Temperature) | Data to be determined | Nitrogen |

| Mass Loss at Tpeak | Data to be determined | Nitrogen |

| Tonset (Onset of Decomposition) | Data to be determined | Air |

| Tpeak (Peak Decomposition Temperature) | Data to be determined | Air |

| Mass Loss at Tpeak | Data to be determined | Air |

| Final Residue (%) | Data to be determined | Nitrogen/Air |

Table 2: Differential Scanning calorimetry (DSC) Data for this compound

| Thermal Event | Temperature (°C) | Enthalpy (J/g) |

| Melting Point (Tm) | Data to be determined | Data to be determined |

| Crystallization Temperature (Tc) | Data to be determined | Data to be determined |

| Glass Transition (Tg) | Data to be determined | N/A |

| Decomposition Exotherm/Endotherm | Data to be determined | Data to be determined |

Experimental Protocols

The following are detailed, generalized protocols for conducting the thermal analysis of a compound such as this compound.

3.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and degradation profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Place the pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

-

Continuously record the sample mass and temperature.

-

The experiment should be repeated under an oxidative atmosphere (e.g., dry air) at the same flow rate and heating rate to assess the impact of oxygen on the degradation profile.

-

Analyze the resulting TGA curve (mass vs. temperature) to determine the onset of decomposition (Tonset), the peak decomposition temperature (Tpeak), and the percentage of mass loss at different stages.

-

3.2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify and characterize thermal transitions such as melting, crystallization, and decomposition of this compound by measuring the heat flow to or from the sample as a function of temperature.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum).

-

Hermetically seal the pan. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at a starting temperature (e.g., 0 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting or decomposition point.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min) to observe any crystallization events.

-

Perform a second heating cycle under the same conditions to observe the glass transition of the amorphous phase, if present.

-

Analyze the resulting DSC thermogram (heat flow vs. temperature) to determine the temperatures and enthalpies of any observed thermal events.

-

Visualization of Experimental Workflow and Potential Degradation

The following diagrams illustrate the logical flow of a thermal analysis study and a hypothetical degradation pathway for this compound.

Caption: Workflow for Thermal Stability Assessment.

Caption: Hypothetical Degradation Pathways.

Conclusion

While specific experimental data on the thermal stability and degradation profile of this compound is not currently available in the public domain, this guide provides the necessary framework for such an investigation. The detailed experimental protocols for TGA and DSC, along with the templates for data presentation and visualizations of the experimental workflow and potential degradation pathways, offer a comprehensive starting point for researchers. A thorough thermal analysis as outlined herein is essential for the successful development and application of this and other novel chemical entities.

Commercial availability and suppliers of Ethyl 3-ethoxypicolinate

For professionals in research, drug development, and scientific fields, this technical guide provides a comprehensive overview of Ethyl 3-ethoxypicolinate, including its commercial availability and known suppliers.

Introduction

This compound, with the CAS Number 1215168-86-7, is a commercially available substituted picolinate ester. While its specific applications and biological activities are not extensively documented in publicly available scientific literature, its availability from various chemical suppliers suggests its use as a research chemical, potentially as a building block in organic synthesis or as a scaffold in the development of novel compounds. This guide consolidates the available commercial and supplier information for this compound.

Commercial Availability and Suppliers

This compound is available for purchase from several chemical suppliers, primarily for research and development purposes. The purity levels and available quantities vary by supplier. Researchers are advised to request certificates of analysis (CoA) for batch-specific data.

| Supplier | CAS Number | Purity | Available Quantities | Notes |

| --INVALID-LINK-- | 1215168-86-7 | Not specified; CoA available upon request | Available upon request | For research and development use only.[1] |

| --INVALID-LINK-- | 1215168-86-7 | ≥95% | 1g, 5g, 25g, 100g | For research use only. |

| --INVALID-LINK-- | 1215168-86-7 | ≥96% | Available upon request | For research use only. |

| ChemScence | 1215168-86-7 | >98% | 5mg, 10mg, 25mg, 50mg, 100mg | For research use only. |

| BLD Pharm | 1215168-86-7 | 95% | 1g, 5g | For research use only. |

Synthesis and Experimental Protocols

Logical Synthesis Workflow

A plausible synthetic pathway for this compound would involve the etherification of a 3-hydroxypicolinate precursor followed by esterification, or the etherification of an existing ethyl 3-hydroxypicolinate.

Caption: Potential synthesis of this compound.

Biological Activity and Signaling Pathways

As of the latest available information, there are no published studies detailing the biological activity or any associated signaling pathways of this compound. Researchers investigating this compound would be breaking new ground in characterizing its pharmacological or biological effects.

Conclusion

This compound is a commercially available compound with potential applications in chemical synthesis and drug discovery. However, a significant gap exists in the scientific literature regarding its synthesis, experimental use, and biological function. This guide provides a summary of the available supplier information to aid researchers in procuring this compound for further investigation. Future research is needed to elucidate the properties and potential applications of this compound.

References

The Picolinate Scaffold: A Theoretical and Computational Guideline for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, is a versatile and privileged structure in medicinal chemistry and drug design.[1][2] Its unique structural and electronic properties make it an excellent chelating agent for various metal ions and a valuable building block for designing molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][3] This technical guide provides an in-depth overview of the theoretical and computational approaches used to study the picolinate scaffold, offering insights into its behavior at the molecular level and its potential for therapeutic applications.

Computational Analysis of the Picolinate Scaffold

Computational methods are indispensable tools for understanding the chemical reactivity and biological interactions of the picolinate scaffold.[1] Techniques such as Density Functional Theory (DFT) and molecular docking provide valuable information on molecular structure, electronic properties, and binding modes.

Molecular Geometry and Electronic Properties

DFT calculations are frequently employed to optimize the molecular geometry of picolinate derivatives and to analyze their electronic structure.[1][4] These studies provide key insights into bond lengths, bond angles, and the distribution of electron density, which are crucial for understanding the molecule's reactivity.

Table 1: Calculated Geometrical Parameters for Picolinate Derivatives

| Parameter | Bond | Theoretical Value (Å) | Experimental Value (Å) | Reference |

| Bond Length | C9–O1 | 1.3620 | - | [5] |

| Bond Length | C16–O3 | 1.3525 | - | [5] |

| Bond Length | C–C (single) | ~1.54 | - | [5] |

| Bond Length | C=O (double) | ~1.22 | - | [5] |

Note: Theoretical values were calculated in the gaseous state, which may cause slight deviations from experimental solid-state values.[5]

A critical aspect of understanding a molecule's chemical behavior is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity.[4]

Table 2: Frontier Molecular Orbital Energies and Related Parameters

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Reference |

| N-(4-hydroxyphenyl)picolinamide | - | - | - | DFT/B3LYP/6-311++G(d,p) | [4] |

| Picolinamide Derivative | - | - | - | DFT/B3LYP/6-31G(d,p) | [1] |

Note: Specific energy values were not provided in the snippets, but the methodology was outlined.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. They visualize the electrostatic potential on the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.[1] For a picolinamide derivative, MEP analysis revealed that the oxygen atoms are the most electron-rich regions (negative potential), making them susceptible to electrophilic attack, while hydrogen atoms are electron-deficient (positive potential) and prone to nucleophilic attack.[1]

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is widely used in drug design to understand how a ligand, such as a picolinate derivative, might interact with a biological target, typically a protein.[4][7]

Docking studies on phenylpicolinamide derivatives targeting the c-Met kinase have provided insights into their structure-activity relationships (SARs).[7] These studies indicated that the introduction of fluoro atoms to the aminophenoxy part of the molecule was beneficial for its activity.[7] Similarly, docking has been used to study the interaction between N-(4-hydroxyphenyl)picolinamide and a protein target to understand its potential bioactivity.[4]

Table 3: Biological Activity of Picolinate Derivatives

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| Phenylpicolinamide derivative 15f | A549 | 1.04 ± 0.11 | [7] |

| Phenylpicolinamide derivative 15f | PC-3 | 0.02 ± 0.01 | [7] |

| Phenylpicolinamide derivative 15f | MCF-7 | 9.11 ± 0.55 | [7] |

| Foretinib (positive control) | A549 | 0.64 ± 0.26 | [7] |

| Foretinib (positive control) | PC-3 | 0.39 ± 0.11 | [7] |

| Foretinib (positive control) | MCF-7 | 9.47 ± 0.22 | [7] |

| Zn(pic)2 | Inhibition of FFA release | 0.64 ± 0.13 mM | [8] |

| Zn(6-mpa)2 | Inhibition of FFA release | 0.31 ± 0.05 mM | [8] |

| Zn(3-mpa)2 | Inhibition of FFA release | 0.40 ± 0.07 mM | [8] |

| [Co(pic)2(dppz)] | DNA binding (Kapp) | 8.3 x 10^5 M^-1 | [9] |

Experimental Protocols

The synthesis and characterization of picolinate derivatives are crucial steps in their development as therapeutic agents. The following sections detail the common methodologies employed.

Synthesis of Picolinate Derivatives

The synthesis of picolinate derivatives often involves multi-component reactions. For instance, chromenopyridine derivatives, which can be considered related scaffolds, are typically synthesized via a three-component reaction involving a salicylaldehyde, an active methylene compound, and a nucleophile under base catalysis.[2] For the synthesis of specific p-carboranylamidine derivatives of picolinate, a common procedure involves the double lithiation of p-carborane with n-butyllithium, followed by treatment with 1,3-diorganocarbodiimides.[10]

General Synthesis Protocol for p-Carboranylamidinate Derivatives:

-

Dissolve p-carborane in THF.

-

Treat the solution with 2 equivalents of n-butyllithium at room temperature.

-

After stirring for 1 hour, add the desired 1,3-diorganocarbodiimide via syringe.

-

Continue stirring for 12 hours at room temperature.

-

Evaporate the solvent to dryness.

-

Redissolve the crude product in a minimum volume of a suitable solvent (e.g., DME).

-

Precipitate the final product by adding a non-polar solvent (e.g., n-pentane).[10]

Characterization Techniques

A combination of spectroscopic and analytical techniques is used to confirm the structure and purity of synthesized picolinate derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure of the compounds.[2][11]

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule.[2]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compounds.[11]

-

Single-Crystal X-ray Diffraction: This technique is used to determine the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive structural information, including bond lengths and angles.[3][5][9]

-

Elemental Analysis: Confirms the elemental composition of the synthesized compounds.[11]

Visualization of Computational Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the computational study of scaffolds like picolinate.

General Workflow for Computational Drug Discovery

This diagram outlines the typical stages involved in a computational drug discovery project, from initial target selection to the identification of lead compounds.

Caption: A generalized workflow for in silico small molecule drug discovery.[12]

Pharmacophore Modeling in Scaffold-Based Drug Design

Pharmacophore modeling is a powerful technique for identifying the essential structural features required for a molecule's biological activity. This diagram illustrates the two main approaches: ligand-based and structure-based pharmacophore modeling.

Caption: Ligand-based and structure-based pharmacophore modeling workflows.[1][13][14]

Conclusion

The picolinate scaffold continues to be an area of intense research in drug discovery. The integration of theoretical and computational studies with traditional experimental approaches provides a powerful paradigm for the rational design of novel picolinate-based therapeutic agents. By leveraging techniques like DFT, molecular docking, and pharmacophore modeling, researchers can gain a deeper understanding of the molecular properties that govern biological activity, ultimately accelerating the discovery and development of new and effective drugs.

References

- 1. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and docking studies of phenylpicolinamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational Drug Discovery for Beginners | Medium [medium.com]

- 9. Mixed ligand cobalt(II) picolinate complexes: synthesis, characterization, DNA binding and photocleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3-ethoxypicolinate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard protocol for the laboratory-scale synthesis of Ethyl 3-ethoxypicolinate. The synthesis is proposed as a two-step process commencing from commercially available 3-hydroxypicolinic acid. The initial step involves a Fischer esterification to produce the intermediate, Ethyl 3-hydroxypicolinate. This is followed by a Williamson ether synthesis to yield the final product. The methodologies presented are based on standard organic chemistry laboratory techniques and can be adapted as required.

Materials and Reagents

A comprehensive list of the necessary materials and reagents for the synthesis is provided in Table 1. All chemicals should be of reagent grade or higher.

Table 1: Materials and Reagents

| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 3-Hydroxypicolinic acid | 874-24-8[1][2][3] | C₆H₅NO₃ | 139.11 | Starting Material |

| Anhydrous Ethanol | 64-17-5[4][5] | C₂H₆O | 46.07 | Reagent and Solvent |

| Concentrated Sulfuric Acid | 7664-93-9[6][7][8] | H₂SO₄ | 98.08 | Catalyst |

| Sodium Bicarbonate | 144-55-8[9][10] | NaHCO₃ | 84.01 | Neutralizing Agent |

| Diethyl Ether | 60-29-7[11][12][13] | C₄H₁₀O | 74.12 | Extraction Solvent |

| Anhydrous Magnesium Sulfate | 7487-88-9[14][15] | MgSO₄ | 120.37 | Drying Agent |

| Ethyl 3-hydroxypicolinate | 73406-50-5[16][17] | C₈H₉NO₃ | 167.16 | Intermediate |

| Potassium Carbonate (Anhydrous) | 584-08-7[18][19] | K₂CO₃ | 138.21 | Base |

| Ethyl Iodide | 75-03-6[20][21][22] | C₂H₅I | 155.97 | Ethylating Agent |

| Acetone | 67-64-1 | C₃H₆O | 58.08 | Solvent |

| This compound | 1215168-86-7[23] | C₁₀H₁₃NO₃ | 195.22 | Final Product |

Experimental Protocols

The synthesis of this compound is performed in two main experimental stages. A visual representation of the overall workflow is provided below.

Caption: Overall workflow for the two-step synthesis of this compound.

Step 1: Synthesis of Ethyl 3-hydroxypicolinate (Fischer Esterification)

This procedure outlines the conversion of 3-hydroxypicolinic acid to its ethyl ester.

Caption: Key stages of the Fischer Esterification protocol.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxypicolinic acid and an excess of anhydrous ethanol.

-

Slowly and carefully, add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess sulfuric acid until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Ethyl 3-hydroxypicolinate. Further purification may be performed by column chromatography if necessary.

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

This procedure details the etherification of the hydroxyl group of the intermediate to yield the final product.

Caption: Key stages of the Williamson Ether Synthesis protocol.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 3-hydroxypicolinate in anhydrous acetone.

-

Add anhydrous potassium carbonate to the solution.

-

To the stirred suspension, add ethyl iodide.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter off the potassium salts and wash the solid residue with a small amount of acetone.

-

Combine the filtrate and the washings, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary

The following table provides illustrative quantitative data for the synthesis. Actual yields may vary depending on the specific reaction conditions and scale.

Table 2: Illustrative Quantitative Data for Synthesis

| Parameter | Step 1: Esterification | Step 2: Etherification |

| Starting Material | 3-Hydroxypicolinic acid | Ethyl 3-hydroxypicolinate |

| Reagents | Anhydrous Ethanol, Conc. H₂SO₄ | Anhydrous K₂CO₃, Ethyl Iodide |

| Illustrative Molar Ratio | 1 : 20 : 0.2 (Acid:Alcohol:Catalyst) | 1 : 1.5 : 1.2 (Ester:Base:EtI) |

| Solvent | Anhydrous Ethanol | Anhydrous Acetone |

| Reaction Temperature | Reflux (approx. 78 °C) | Reflux (approx. 56 °C) |

| Reaction Time | 12 - 16 hours | 4 - 6 hours |

| Illustrative Yield | 80 - 90% | 75 - 85% |

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns.[4] Handle with extreme care.

-

Ethyl Iodide: Harmful if swallowed or inhaled and causes skin and eye irritation.[18][20] It is also a suspected carcinogen and should be handled with caution.

-

Diethyl Ether and Acetone: Highly flammable liquids.[2] Keep away from ignition sources.

-

Potassium Carbonate: Causes serious eye irritation and skin irritation.[3][24]

-

3-Hydroxypicolinic Acid: Harmful if swallowed or inhaled, and causes skin and eye irritation.[10][25]

-

Magnesium Sulfate: Generally considered low hazard, but may cause irritation upon contact with eyes or if inhaled.[1]

Always consult the Safety Data Sheet (SDS) for each chemical before use. An emergency shower and eyewash station should be readily accessible. Dispose of all chemical waste according to institutional and local regulations.

References

- 1. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]

- 2. 874-24-8|3-Hydroxypicolinic acid|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. carolina.com [carolina.com]

- 5. ≥99.5%, anhydrous, 200 proof | Sigma-Aldrich [sigmaaldrich.com]

- 6. Sulfuric acid 99.999 7664-93-9 [sigmaaldrich.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Sulfuric acid - Wikipedia [en.wikipedia.org]

- 9. Sodium bicarbonate - Wikipedia [en.wikipedia.org]

- 10. Sodium bicarbonate ACS reagent, = 99.7 144-55-8 [sigmaaldrich.com]

- 11. Diethyl ether CAS#: 60-29-7 [m.chemicalbook.com]

- 12. Diethyl ether - Wikipedia [en.wikipedia.org]

- 13. 60-29-7 CAS MSDS (Diethyl ether) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. Magnesium sulfate - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. cymitquimica.com [cymitquimica.com]

- 17. cymitquimica.com [cymitquimica.com]

- 18. Potassium carbonate | 584-08-7 [chemicalbook.com]

- 19. Potassium carbonate - Wikipedia [en.wikipedia.org]

- 20. Ethyl iodide - Wikipedia [en.wikipedia.org]

- 21. 75-03-6 CAS | ETHYL IODIDE | Alkyl Halides | Article No. 03740 [lobachemie.com]

- 22. spectrumchemical.com [spectrumchemical.com]

- 23. 1215168-86-7 this compound AKSci 8918FF [aksci.com]

- 24. alfa-chemistry.com [alfa-chemistry.com]

- 25. Potassium carbonate CAS 584-08-7 | 104928 [merckmillipore.com]

- 26. apexbt.com [apexbt.com]

Application Note: Comprehensive Analytical Characterization of Ethyl 3-ethoxypicolinate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 3-ethoxypicolinate (CAS: 1215168-86-7, Molecular Formula: C10H13NO3, Molecular Weight: 195.22 g/mol ) is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis.[1] A thorough characterization using various analytical techniques is crucial to ensure its identity, purity, and quality. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Vis Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of non-volatile and thermally labile compounds. A reverse-phase HPLC method is proposed for the analysis of this compound, separating the main component from potential impurities.

Experimental Protocol

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using Acetonitrile (Solvent A) and a buffer such as 10 mM ammonium formate in water, pH 4.7 (Solvent B).[2]

-

Gradient Program:

-

0-5 min: 30% A

-

5-20 min: 30% to 70% A

-

20-25 min: 70% A

-

25-30 min: Return to 30% A

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 270 nm (based on the pyridine chromophore).

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of Acetonitrile and water.

Expected Quantitative Data

| Parameter | Expected Value | Description |

| Retention Time (RT) | 5-15 min | The specific time at which the compound elutes; dependent on the final optimized method. |

| Purity (%) | >98% | Calculated from the peak area of the main component relative to the total peak area. |

| Limit of Detection (LOD) | ~0.01 µg/mL | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantitation (LOQ) | ~0.03 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile compounds and impurities. It provides information on both the retention time and the mass spectrum of the analyte, enabling confident identification.

Experimental Protocol

-

Instrumentation: A GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[3]

-

Column: A non-polar capillary column, such as a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[3]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 80°C, hold for 2 min.

-

Ramp: 10°C/min to 250°C.

-

Final Hold: Hold at 250°C for 5 min.

-

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless, 1 µL injection volume.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Solvent Delay: 3 minutes.[3]

-

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in ethyl acetate.

Expected Quantitative Data

| Parameter | Expected Value | Description |

| Retention Time (RT) | 10-20 min | The specific time at which the compound elutes from the GC column. |

| Molecular Ion (M+) | m/z 195 | Corresponding to the molecular weight of this compound. |

| Key Fragments (m/z) | 166, 150, 122, 94 | Predicted fragmentation pattern based on the structure (loss of -C2H5, -OC2H5, -COOC2H5). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Experimental Protocol

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent.

-

¹H NMR: Acquire standard proton spectra.

-

¹³C NMR: Acquire proton-decoupled carbon spectra.

Expected Quantitative Data (Predicted Chemical Shifts)

¹H NMR (400 MHz, CDCl₃):

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-a | ~1.40 | Triplet | 3H | -O-CH₂-CH₃ (Ester) |

| H-b | ~1.45 | Triplet | 3H | -O-CH₂-CH₃ (Ether) |

| H-c | ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ (Ether) |

| H-d | ~4.40 | Quartet | 2H | -O-CH₂ -CH₃ (Ester) |

| H-e | ~7.30 | Doublet of Doublets | 1H | Pyridine Ring H |

| H-f | ~7.50 | Doublet | 1H | Pyridine Ring H |

| H-g | ~8.30 | Doublet | 1H | Pyridine Ring H |

¹³C NMR (100 MHz, CDCl₃):

| Carbon | Predicted δ (ppm) | Assignment |

|---|---|---|

| C-1 | ~14.2 | -O-CH₂-CH₃ (Ester) |

| C-2 | ~14.8 | -O-CH₂-CH₃ (Ether) |

| C-3 | ~61.5 | -O-CH₂ -CH₃ (Ester) |

| C-4 | ~64.0 | -O-CH₂ -CH₃ (Ether) |

| C-5 | ~123.0 | Pyridine Ring |

| C-6 | ~128.0 | Pyridine Ring |

| C-7 | ~138.0 | Pyridine Ring |

| C-8 | ~147.0 | Pyridine Ring |

| C-9 | ~155.0 | Pyridine Ring |

| C-10 | ~165.0 | C =O (Ester) |

Spectroscopic Analysis (FTIR and UV-Vis)

Spectroscopic methods provide rapid and valuable information about the functional groups and electronic properties of the molecule.

FTIR Spectroscopy Protocol

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation: The analysis can be performed on a neat sample (liquid film between KBr plates) or as a solution in a suitable solvent (e.g., CHCl₃).

-

Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

Expected Quantitative Data (Characteristic Absorption Bands):

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3050-3100 | C-H (Aromatic) | Stretching |

| ~2850-3000 | C-H (Aliphatic) | Stretching |

| ~1725 | C=O (Ester) | Stretching |

| ~1580 | C=C, C=N (Aromatic Ring) | Stretching |

| ~1250 | C-O (Ester) | Stretching |

| ~1100 | C-O (Ether) | Stretching |

UV-Vis Spectroscopy Protocol

-

Instrumentation: A standard UV-Vis spectrophotometer.

-

Solvent: Ethanol or Methanol.

-

Sample Preparation: Prepare a dilute solution (e.g., 0.01 mg/mL) of the compound in the chosen solvent.

-

Data Acquisition: Scan the sample from 200 to 400 nm.

Expected Quantitative Data:

| Parameter | Expected Value | Description |

|---|

| λmax | ~270 nm | Wavelength of maximum absorbance, characteristic of the picolinate chromophore. |

Visualized Workflows

Caption: Overall workflow for the analytical characterization of this compound.

Caption: Detailed experimental workflow for GC-MS analysis.

References

Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry

A General Overview of the Picolinate Scaffold

Extensive literature searches have revealed a significant lack of specific data regarding the direct applications of Ethyl 3-ethoxypicolinate in medicinal chemistry. However, the foundational structure, picolinic acid, and its various derivatives are well-established as "privileged" structural motifs in drug discovery.[1] Pyridine-containing compounds are integral to a substantial portion of FDA-approved nitrogen-heterocyclic drugs.[1] This document, therefore, provides a broader overview of the potential applications of picolinate derivatives, drawing parallels from the known activities of structurally related compounds.

The picolinate scaffold, a pyridine ring substituted with a carboxylic acid or its ester, serves as a versatile building block in the synthesis of a wide range of biologically active molecules.[1][2] Its derivatives have been explored for various therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory conditions.[3][4]

Potential Therapeutic Areas for Picolinate Derivatives:

-

Enzyme Inhibition: Picolinic acid derivatives have been successfully developed as inhibitors for various enzymes. For instance, Verubecestat, a BACE2 inhibitor, and Avoralstat, a PKK inhibitor, are picolinate-derived drug candidates that have advanced to clinical trials.[4] This suggests that novel picolinate esters could be designed and synthesized to target specific enzyme active sites.

-

Anticonvulsant Activity: Researchers have synthesized and evaluated a series of picolinic acid amides for their anticonvulsant properties. Picolinic acid 2-fluorobenzylamide, for example, has been identified as a potent anticonvulsant compound.[3]

-

Intermediates in Bioactive Molecule Synthesis: Picolinic acid esters are valuable intermediates in organic synthesis. They can be used as activated acylating agents for the construction of more complex molecules.[5][6] For example, ethyl 3-amino-5-(trifluoromethyl)picolinate is a key intermediate in the synthesis of compounds for treating respiratory disorders.[7]

-

Coordination Chemistry: Picolinic acid is a well-known chelating agent. Chromium picolinate, a coordination complex, is used as a nutritional supplement.[8][9] This property could be exploited in the design of metal-based drugs or diagnostic agents.

Experimental Protocols

Due to the absence of specific literature on this compound, the following protocols are generalized procedures for the synthesis and modification of picolinate derivatives, which could be adapted for this specific compound.

General Synthesis of Activated Picolinate Esters

This protocol describes a general method for synthesizing active esters of picolinic acids, which can then be used for further reactions, such as amidation.[5]

Materials:

-

Picolinic acid derivative

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalyst)

-

Appropriate alcohol or phenol (e.g., 4-nitrophenol, N-hydroxysuccinimide)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous diethyl ether

Procedure:

-

To a stirred mixture of the picolinic acid (1 equivalent) and a catalytic amount of DMF, carefully add thionyl chloride (excess).

-

Allow the reaction to proceed at room temperature until gas evolution ceases and the acid has completely dissolved.

-

Remove the excess thionyl chloride under reduced pressure.

-

Add anhydrous diethyl ether to the residue to precipitate the picolinoyl chloride hydrochloride.

-

Filter the crude product, wash with diethyl ether, and dry under vacuum.

-

Dissolve the picolinoyl chloride hydrochloride in anhydrous THF.

-

Add the desired alcohol or phenol (1 equivalent) and triethylamine (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the reaction mixture and concentrate the filtrate in vacuo.

-

The crude ester can be purified by recrystallization or column chromatography.

General Workflow for a Suzuki-Miyaura Cross-Coupling Reaction

This workflow illustrates a common method for modifying the pyridine ring of a picolinate ester, which is a key step in creating diverse libraries of compounds for biological screening.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Signaling Pathways

Molecules derived from picolinate scaffolds have been shown to interact with various signaling pathways implicated in disease. The diagram below illustrates a simplified, hypothetical pathway where a picolinate-derived kinase inhibitor might act.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Data Summary

As no specific quantitative data for this compound was found, the following table presents hypothetical data for a series of picolinate derivatives in a kinase inhibition assay to illustrate how such data would be presented.

| Compound ID | Structure Modification | Target Kinase | IC₅₀ (nM) |

| Pico-001 | 3-ethoxy | Kinase A | 150 |

| Pico-002 | 3-methoxy | Kinase A | 200 |

| Pico-003 | 3-isopropoxy | Kinase A | 85 |

| Pico-004 | 3-ethoxy-5-fluoro | Kinase A | 50 |

| Pico-005 | 3-ethoxy-5-chloro | Kinase A | 65 |

Disclaimer: The information provided above is a general overview based on the broader class of picolinate derivatives. The experimental protocols and signaling pathways are illustrative and may require significant optimization for specific applications. There is no direct evidence from the performed searches to suggest that this compound itself has been evaluated for the described medicinal chemistry applications. Researchers should perform their own detailed literature search and experimental validation.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Chromium(III) picolinate - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Reactions Involving Ethyl 3-ethoxypicolinate

To Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of available scientific literature and patent databases, we have been unable to locate specific, detailed experimental protocols for reactions involving Ethyl 3-ethoxypicolinate . While this compound is commercially available and its basic chemical properties are known, published literature with explicit, replicable experimental procedures for its synthesis or its use in subsequent reactions is not readily accessible.

The following sections provide general methodologies for reactions commonly performed with similar aromatic ester compounds. These are intended to serve as a starting point for researchers developing their own specific protocols for this compound. It is crucial to note that these are generalized procedures and will require optimization for the specific substrate.

General Reaction Methodologies

Amide Coupling Reactions

Aromatic esters like this compound can often be converted to amides by reaction with a primary or secondary amine. This transformation is fundamental in medicinal chemistry for the synthesis of a wide array of bioactive molecules.

General Protocol for Amide Formation:

-

Reactant Preparation: In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or dichloromethane (DCM).

-

Amine Addition: Add the desired amine (1.1 to 1.5 equivalents) to the solution.

-

Coupling Agent: Introduce a suitable coupling agent. Common choices include:

-

Carbodiimides: Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency.

-

Phosphonium Salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).

-

Uronium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

-

-

Base: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize any acidic byproducts.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 1: Hypothetical Quantitative Data for Amide Coupling of this compound

| Entry | Amine | Coupling Agent | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzylamine | HBTU | DIPEA | DMF | 12 | 85 |

| 2 | Morpholine | EDC/HOBt | TEA | DCM | 24 | 78 |

| 3 | Aniline | PyBOP | DIPEA | THF | 16 | 65 |

Note: This data is illustrative and not based on actual experimental results.

Workflow for Amide Coupling:

Application Note & Protocols: Techniques for Monitoring Reactions of Ethyl 3-ethoxypicolinate

Introduction

Ethyl 3-ethoxypicolinate is a substituted pyridine derivative with applications in the synthesis of pharmaceuticals and other specialty chemicals. Monitoring the progress of chemical reactions involving this compound is crucial for optimizing reaction conditions, maximizing yield, ensuring product purity, and understanding reaction kinetics. This document provides detailed application notes and protocols for four common analytical techniques used to monitor such reactions: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. These protocols are designed for researchers, scientists, and professionals in drug development.

Thin-Layer Chromatography (TLC)

Application Note

Thin-Layer Chromatography is a rapid, inexpensive, and qualitative technique ideal for real-time monitoring of reaction progress. It is particularly useful for quickly determining the consumption of the starting material (this compound) and the formation of products. By spotting the reaction mixture alongside the starting material on a TLC plate, one can visually track the appearance of new spots (products) and the disappearance of the initial reactant spot.[1] Due to the aromatic nature of the picolinate ring, spots can often be visualized under UV light. This method is excellent for initial reaction screening and for determining the approximate time of completion.[1][2]

Advantages:

-

Simple, fast, and cost-effective.

-

Requires minimal sample preparation.

-

Allows for simultaneous analysis of multiple time points.

Limitations:

-

Primarily qualitative; not ideal for precise quantification.

-

Resolution may be insufficient for complex mixtures with components having similar polarities.[3]

-

Not suitable for volatile compounds.

Experimental Protocol

-

Plate Preparation: Use silica gel-coated TLC plates (e.g., Silica Gel 60 F254). With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.

-

Sample Preparation: At various time points (e.g., t=0, 1h, 2h), withdraw a small aliquot (1-2 drops) of the reaction mixture using a capillary tube.[1] Dilute the aliquot in a small amount of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

-

Spotting: On the baseline of the TLC plate, spot the following:

-

Lane 1: A reference spot of pure this compound (starting material).

-

Lane 2: A "co-spot" containing both the starting material and the reaction mixture aliquot.[1]

-

Lane 3: A spot of the reaction mixture aliquot.

-

-

Development: Place the spotted TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The choice of solvent system will depend on the polarity of the reactants and products and should be optimized to achieve good separation (Rf values between 0.2 and 0.8).

-

Visualization: After the solvent front has moved up the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the solvent to evaporate completely. Visualize the spots under a UV lamp (typically at 254 nm). The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is progressing.[1]

-

Analysis: Calculate the Retention Factor (Rf) for each spot to characterize the starting material and products. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Data Presentation

Quantitative data from TLC is limited, but observations can be systematically recorded.

| Time Point | Rf (Starting Material) | Rf (Product 1) | Observations |

| 0 min | 0.65 | - | Strong starting material spot visible. |

| 30 min | 0.65 | 0.40 | Faint product spot, strong reactant spot. |

| 60 min | 0.65 | 0.40 | Equal intensity spots. |

| 120 min | 0.65 (faint) | 0.40 | Strong product spot, faint reactant spot. |

| 240 min | - | 0.40 | No visible starting material spot. |

Workflow Diagram

Caption: Workflow for monitoring a reaction using TLC.

High-Performance Liquid Chromatography (HPLC)

Application Note

HPLC is a powerful technique for both qualitative and quantitative monitoring of reactions involving this compound. It offers high resolution and sensitivity, allowing for the separation and quantification of the starting material, intermediates, and products in the reaction mixture. A reversed-phase HPLC method is commonly suitable for picolinate derivatives.[4][5] By integrating the peak areas in the chromatogram, the concentration of each component can be determined over time, providing valuable kinetic data.

Advantages:

-

High resolution and sensitivity.[5]

-

Provides accurate quantitative data.

-

Applicable to a wide range of non-volatile and thermally sensitive compounds.

-

Methods are often scalable for preparative separations.[4]

Limitations:

-

More expensive instrumentation compared to TLC.

-

Requires method development to find optimal separation conditions.

-

Analysis time per sample is longer than for TLC.

Experimental Protocol

-

Method Development: Develop a suitable HPLC method. For this compound, a C18 reversed-phase column is a good starting point.[5]

-

Column: TSKgel ODS-100V, 5 µm, 4.6 mm ID x 15 cm or equivalent.[6]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, potentially with an additive like formic acid for MS compatibility or phosphoric acid for UV detection to improve peak shape.[4]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV detector set to an appropriate wavelength (e.g., 264 nm) where the picolinate ring absorbs.[5]

-

Temperature: 40°C.[6]

-

-

Calibration: Prepare standard solutions of known concentrations of this compound and, if available, the expected product(s). Inject these standards to create a calibration curve (Peak Area vs. Concentration).

-

Sample Preparation: At specified time intervals, withdraw an aliquot from the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent). Dilute the sample with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[7]

-

Analysis: Inject the prepared sample into the HPLC system. Record the chromatogram.

-

Data Processing: Identify the peaks corresponding to the starting material and product(s) by comparing their retention times with the standards. Integrate the area of each peak. Use the calibration curve to convert the peak areas into concentrations.

Data Presentation

| Time (min) | Peak Area (Reactant) | Conc. (Reactant) (mM) | Peak Area (Product) | Conc. (Product) (mM) | Conversion (%) |

| 0 | 1,250,000 | 10.00 | 0 | 0.00 | 0.0 |

| 30 | 937,500 | 7.50 | 310,000 | 2.50 | 25.0 |

| 60 | 625,000 | 5.00 | 625,000 | 5.00 | 50.0 |

| 120 | 250,000 | 2.00 | 1,000,000 | 8.00 | 80.0 |

| 240 | 50,000 | 0.40 | 1,187,500 | 9.50 | 95.0 |

Workflow Diagram

Caption: Workflow for quantitative reaction monitoring via HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

GC-MS is a highly sensitive and specific technique suitable for monitoring reactions where the components, including this compound, are volatile and thermally stable. The gas chromatograph separates the components of the mixture, which are then detected and identified by the mass spectrometer. This provides both quantitative data (from the peak areas in the chromatogram) and structural information (from the mass spectra), making it excellent for identifying unknown byproducts. For less volatile compounds, derivatization might be necessary to increase volatility.[8][9]

Advantages:

-

Exceptional sensitivity and specificity.

-

Provides structural information, aiding in the identification of intermediates and byproducts.

-

Excellent for quantitative analysis.

Limitations:

-

Only applicable to volatile and thermally stable compounds.

-

Derivatization may be required, adding a step to sample preparation.[8]

-

High initial instrument cost.

Experimental Protocol

-

Method Development:

-

Column: A capillary column with a suitable stationary phase (e.g., HP-5MS or equivalent) should be used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Develop a temperature gradient that effectively separates the starting material from the products. A typical program might start at 80°C, ramp to 300°C, and then hold.[9]

-

Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250-300°C).

-

MS Detector: Operate in Electron Ionization (EI) mode. Collect data in full scan mode to identify unknowns or in Selected Ion Monitoring (SIM) mode for higher sensitivity quantification of known compounds.

-

-

Calibration: Prepare and run standard solutions of the analyte(s) to create a calibration curve, similar to the HPLC protocol. An internal standard is often recommended for best quantitative accuracy.

-

Sample Preparation: At each time point, withdraw a reaction aliquot. Quench the reaction. Extract the analytes into a volatile organic solvent (e.g., diethyl ether or ethyl acetate). Dry the extract (e.g., with anhydrous Na2SO4) and dilute to a suitable concentration. If derivatization is needed, perform the reaction according to an established procedure.

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

-

Data Processing: Integrate the peaks in the Total Ion Chromatogram (TIC). Identify components by matching their retention times and mass spectra against standards or a spectral library (e.g., NIST).[10] Quantify using the calibration curve.

Data Presentation

| Time (min) | Reactant Peak Area (TIC) | Reactant Conc. (mM) | Product Mass Spectrum (m/z) | Product Conc. (mM) | Conversion (%) |

| 0 | 8,500,000 | 10.00 | - | 0.00 | 0.0 |

| 30 | 5,950,000 | 7.00 | [Major fragments listed] | 3.00 | 30.0 |

| 60 | 3,400,000 | 4.00 | [Major fragments listed] | 6.00 | 60.0 |

| 120 | 850,000 | 1.00 | [Major fragments listed] | 9.00 | 90.0 |

| 240 | < LOD | < LOD | [Major fragments listed] | 9.80 | >98.0 |

Workflow Diagram

Caption: Workflow for reaction analysis by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is a powerful non-invasive technique for monitoring reactions directly in the reaction vessel (in situ) or by analyzing withdrawn aliquots.[11][12] It provides detailed structural information on all components in the mixture. By selecting distinct, well-resolved peaks for the reactant and product, their relative concentrations can be determined by comparing the integrals of these peaks. This allows for the calculation of reaction conversion and kinetics without the need for calibration curves if an internal standard of known concentration is used. ¹H NMR is most commonly used due to its high sensitivity and speed of acquisition.[11]

Advantages:

-

Non-destructive and can be performed in situ.[13]

-

Provides unambiguous structural information.

-

Inherently quantitative by comparing signal integrations.

-

No separation is required before analysis.

Limitations:

-

Lower sensitivity compared to MS-based methods.

-

Requires expensive equipment and deuterated solvents for optimal results.

-

Peak overlap in complex mixtures can complicate analysis.[11]

Experimental Protocol

-

Preparation:

-

Run reference ¹H NMR spectra of the pure starting material (this compound) and, if possible, the final product. Identify characteristic, non-overlapping peaks for each compound.

-

For the reaction, use a deuterated solvent if possible. If not, a coaxial insert with a deuterated solvent can be used for locking the magnetic field.[12]

-

-

Sample Preparation (for aliquots):

-

At each time point, withdraw an aliquot from the reaction.

-

Quench the reaction if it is fast.

-

Add a known amount of an internal standard (a compound with peaks that do not overlap with other signals, e.g., 1,3,5-trimethoxybenzene).

-

Transfer the mixture to an NMR tube.

-

-

In Situ Monitoring:

-

Data Acquisition: Acquire a series of ¹H NMR spectra over the course of the reaction. Ensure the relaxation delay (d1) is sufficient (typically 5 times the longest T1) for accurate integration.

-

Data Processing:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Calibrate the chemical shift scale (e.g., to the residual solvent peak).

-

Integrate the selected characteristic peaks for the reactant and product.

-

Calculate the molar ratio of product to reactant. The conversion can be calculated as: Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Reactant))] * 100 (This assumes the number of protons for each integrated signal is the same; otherwise, normalize by the number of protons).

-

Data Presentation

| Time (min) | Integral (Reactant Peak) | Integral (Product Peak) | Molar Ratio (P/R) | Conversion (%) |

| 0 | 1.00 | 0.00 | 0.00 | 0.0 |

| 30 | 0.70 | 0.30 | 0.43 | 30.0 |

| 60 | 0.45 | 0.55 | 1.22 | 55.0 |

| 120 | 0.15 | 0.85 | 5.67 | 85.0 |

| 240 | 0.02 | 0.98 | 49.00 | 98.0 |

Workflow Diagram

Caption: Workflow for kinetic analysis of a reaction by NMR.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chromatography [chem.rochester.edu]

- 4. Separation of Ethyl picolinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 7. CN104090055B - The HPLC analytical method that in chromium picolinate bulk drug, the limit of impurities detects - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

- 10. researchgate.net [researchgate.net]

- 11. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

Application Note & Protocol: Scale-up Considerations for the Synthesis of Ethyl 3-ethoxypicolinate

For Researchers, Scientists, and Drug Development Professionals